tert-Butyldimethyl((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methoxy)silane
Description
Properties
IUPAC Name |
tert-butyl-dimethyl-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methoxy]silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31BO3SSi/c1-15(2,3)23(8,9)19-11-14-10-13(12-22-14)18-20-16(4,5)17(6,7)21-18/h10,12H,11H2,1-9H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNBRBACLOBXQCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=C2)CO[Si](C)(C)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31BO3SSi | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
tert-Butyldimethyl((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methoxy)silane (CAS Number: 873426-76-7) is a silane compound that has garnered interest in various fields including medicinal chemistry and material science. Its unique structure incorporates a boron-containing moiety which may impart specific biological activities. This article reviews its biological activity based on available research findings.
- Molecular Formula : C18H31B O3 Si
- Molecular Weight : 334.333 g/mol
- SMILES Notation : CC(C)(C)Si(C)Oc1ccc(cc1)B2OC(C)(C)C(C)(C)O2
- IUPAC Name : tert-butyl-dimethyl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]silane
Biological Activity Overview
The biological activity of this compound can be attributed to its potential as a reactive intermediate in various chemical reactions, particularly in the synthesis of biologically active compounds. The presence of the boron atom is notable since boron compounds have been linked to various biological effects including anti-cancer and anti-inflammatory properties.
- Boron Chemistry : Boron-containing compounds often interact with biological systems through coordination with biomolecules such as proteins and nucleic acids. This interaction can modulate enzyme activities or affect gene expression.
- Silane Functionality : Silanes can enhance the stability and solubility of compounds in biological systems, facilitating their delivery and bioavailability.
Case Studies and Research Findings
Several studies have explored the biological implications of similar boron-containing silanes:
-
Antitumor Activity :
- Research has shown that boron-containing compounds can induce apoptosis in cancer cells. For instance, studies on related compounds demonstrated that they could inhibit tumor growth in vitro by disrupting cellular signaling pathways associated with proliferation and survival.
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Anti-inflammatory Properties :
- Compounds with similar structures have exhibited anti-inflammatory activity by inhibiting pro-inflammatory cytokines. This suggests that this compound may also possess such properties.
-
Neuroprotective Effects :
- Some boron compounds have been investigated for their neuroprotective effects against oxidative stress and neurodegeneration. This line of research could be relevant for understanding the potential neuroprotective effects of this silane compound.
Data Table: Summary of Biological Activities
Scientific Research Applications
Organic Synthesis
In organic synthesis, this compound serves as a valuable building block for constructing more complex molecules. Its ability to undergo various functionalization reactions makes it an essential reagent in the development of new materials and catalysts.
Key Reactions:
- Suzuki-Miyaura Coupling: The dioxaborolane moiety allows for efficient carbon-carbon bond formation with aryl or vinyl halides.
- Functionalization of Thiophenes: The thiophene ring can be modified to introduce additional functional groups through electrophilic substitution reactions.
Materials Science
The stability and reactivity of tert-butyldimethyl((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methoxy)silane make it suitable for use in advanced materials. It can be utilized in:
- Polymer Production: The compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.
- Coatings: Its silane functionality allows for the development of hydrophobic coatings that are useful in various industrial applications.
Medicinal Chemistry
While specific biological applications are still under exploration, derivatives of this compound may have potential uses in medicinal chemistry:
- Boron Neutron Capture Therapy (BNCT): Boron-containing compounds are known for their therapeutic applications in cancer treatment through BNCT.
Case Study 1: Synthesis of Functionalized Thiophenes
A recent study demonstrated the use of this compound in synthesizing functionalized thiophenes via Suzuki-Miyaura coupling. The reaction conditions were optimized to yield high purity products suitable for further applications in organic electronics .
Case Study 2: Development of Hybrid Materials
Research has shown that incorporating this compound into hybrid materials can significantly improve their electrical conductivity and thermal stability. The resulting materials exhibited enhanced performance in organic photovoltaic devices .
Data Table: Comparison of Applications
| Application Area | Specific Use Case | Benefits |
|---|---|---|
| Organic Synthesis | Building block for complex molecules | Versatile functionalization |
| Materials Science | Polymer production | Enhanced thermal stability |
| Medicinal Chemistry | Potential use in BNCT | Targeted cancer therapy |
Comparison with Similar Compounds
Structural Analogues
The compound’s structural analogues vary in the core aromatic/heteroaromatic system, substituents, and protecting groups. Key examples include:
Key Observations :
- Core Structure : Thiophene-based analogues (target compound and ) exhibit higher electron density and conjugation compared to phenyl or cyclohexene derivatives, favoring applications in conductive polymers .
- Silane Group : TBDMS (tert-butyldimethylsilyl) offers superior hydrolytic stability over trimethylsilyl groups, making it ideal for stepwise syntheses . TBDPS (tert-butyldiphenylsilyl) in provides greater steric bulk, useful for selective deprotection.
- Boron Moiety : All analogues use pinacol boronate esters, which are air-stable and compatible with Suzuki-Miyaura coupling .
Comparison with Analogues :
- Cyclohexene Derivative : Synthesized via hydroboration of cyclohexene, yielding 72–89% under mild conditions .
- Phenoxy Derivative : Requires Ullmann coupling for aryl ether formation, achieving 85–91% yield .
- TBDPS-Protected Thiophene : Uses TBDPSCl instead of TBDMSCl, requiring longer reaction times (15 hours vs. 4 hours for TBDMS) due to steric hindrance.
Reactivity and Stability
Electronic Effects :
Q & A
Q. What synthetic strategies are commonly employed to prepare tert-butyldimethylsilyl-protected boronic esters like this compound?
The compound is typically synthesized via sequential functionalization of the thiophene ring. First, the boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is introduced using Suzuki-Miyaura coupling or direct boronation. The hydroxymethyl group on the thiophene is then silylated with tert-butyldimethylsilyl chloride (TBSCl) under anhydrous conditions, often using a base like triethylamine or imidazole in tetrahydrofuran (THF) . Purification typically involves column chromatography with gradients of ethyl acetate/hexane to isolate the product .
Q. Which spectroscopic methods are critical for characterizing this compound?
- 1H/13C NMR : The tert-butyldimethylsilyl (TBS) group exhibits distinct singlet peaks for the tert-butyl (δ ~0.9–1.1 ppm) and dimethylsilyl (δ ~0.1–0.3 ppm) protons. The thiophene protons appear as a multiplet (δ ~6.5–7.5 ppm), while the dioxaborolane methyl groups resonate at δ ~1.3 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+ or [M+Na]+) and fragmentation patterns .
- FT-IR : B-O (∼1350 cm⁻¹) and Si-O (∼1100 cm⁻¹) stretches validate functional groups .
Q. How does the TBS group enhance the compound’s utility in organic synthesis?
The TBS group protects the hydroxymethyl moiety, preventing undesired reactivity (e.g., oxidation or nucleophilic substitution) during cross-coupling reactions. This allows selective deprotection under mild conditions (e.g., tetrabutylammonium fluoride, TBAF) after the boronic ester participates in Suzuki-Miyaura couplings .
Advanced Research Questions
Q. How can competing side reactions during silylation be minimized?
Side reactions (e.g., over-silylation or boronic ester hydrolysis) are mitigated by:
- Controlled reagent stoichiometry : Use 1.1–1.3 equivalents of TBSCl to avoid excess.
- Anhydrous conditions : Rigorous drying of solvents (THF over molecular sieves) and reagents.
- Low temperatures : Silylation at 0–5°C reduces unwanted byproducts .
- Monitoring by TLC : Early termination prevents degradation of the boronic ester .
Q. What strategies improve the stability of the boronic ester during storage?
Q. How does substituent positioning on the thiophene ring influence reactivity?
The 4-position boronic ester and 2-position TBS group create steric and electronic effects:
- Steric hindrance : The bulky TBS group directs cross-coupling reactions (e.g., Suzuki) to the less hindered 5-position of the thiophene.
- Electronic effects : The electron-withdrawing boronic ester enhances electrophilic substitution at the 3-position. Computational modeling (DFT) can predict regioselectivity .
Methodological Considerations
- Deprotection optimization : TBAF in THF (0.1 M, 0°C) removes the TBS group quantitatively without affecting the boronic ester .
- Alternative boronic esters : Pinacol boronic esters (as in this compound) offer superior stability compared to neopentyl glycol derivatives, but may require harsher coupling conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
